molecular formula C21H17N5OS B11935803 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

Cat. No.: B11935803
M. Wt: 387.5 g/mol
InChI Key: ZTDJXVBUQNJGQF-UHFFFAOYSA-N
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Description

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene is a complex organic compound that features a unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the ethynyl group via Sonogashira coupling.
  • Construction of the tricyclic core through a series of cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or an alkyl group.

Scientific Research Applications

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Uniqueness

What sets 5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene apart from similar compounds is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and functionalizations, making it a versatile compound for various applications.

Biological Activity

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene (commonly referred to as Desmethyl-QCA276) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by a tricyclic framework combined with a pyrazole moiety and various functional groups that contribute to its biological activity. Its IUPAC name indicates the presence of multiple heteroatoms (oxygen and sulfur), which may play a significant role in its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds structurally related to Desmethyl-QCA276 exhibit notable anticancer properties. For instance, research on similar pyrazole derivatives has shown that they can modulate autophagy and inhibit the mTORC1 pathway, which is crucial for cancer cell proliferation and survival . Specifically:

  • Autophagy Modulation : Compounds in this class have been demonstrated to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to increased accumulation of LC3-II protein levels under starvation conditions .
  • Cell Line Studies : In vitro studies have shown that related compounds can reduce cell viability in pancreatic cancer cell lines (MIA PaCa-2), suggesting a potential mechanism for anticancer activity through apoptosis induction or cell cycle arrest .

The mechanisms through which Desmethyl-QCA276 exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of mTORC1 : By inhibiting this pathway, the compound may promote autophagy and reduce tumor growth.
  • Interaction with Protein Targets : The presence of the pyrazole ring suggests potential interactions with various protein targets involved in signaling pathways related to cancer progression .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to programmed cell death .

Study 1: Structure-Activity Relationship (SAR)

A pivotal study focused on the SAR of pyrazole derivatives highlighted how modifications to the benzamide moiety could enhance potency against specific cancer cell lines. The study found that substituents at certain positions significantly affected the compound's ability to modulate mGluR5 receptor activity—an important target in cancer biology .

CompoundStructureEC50 (nM)Activity
CDPPBStructure77 ± 15mGluR5 Modulator
VU-1545Structure9.6 ± 1.9Enhanced Potency

Study 2: In Vivo Efficacy

Another study evaluated the in vivo efficacy of related compounds in mouse models of pancreatic cancer. The results demonstrated significant tumor reduction compared to control groups when treated with these compounds over a specified period .

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C21H17N5OS/c1-14-24-25-20-13-27-12-18-17(9-15-5-3-2-4-6-15)19(28-21(18)26(14)20)8-7-16-10-22-23-11-16/h2-6,10-11H,9,12-13H2,1H3,(H,22,23)

InChI Key

ZTDJXVBUQNJGQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CNN=C4)CC5=CC=CC=C5

Origin of Product

United States

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